2,2,5-Trimethylhexane

Description

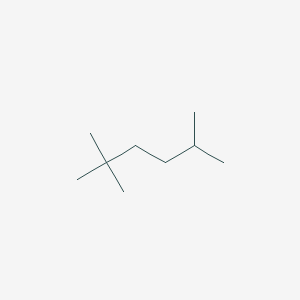

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOSMYBYIHNXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073326 | |

| Record name | Hexane, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid. Pungent, acrid odor. | |

| Record name | 2,2,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

16.6 [mmHg] | |

| Record name | 2,2,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3522-94-9 | |

| Record name | 2,2,5-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trimethylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5-TRIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGW1Z6985E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2,2,5-Trimethylhexane

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,5-trimethylhexane, tailored for a scientific audience. The information is presented to facilitate research and development activities where this compound may be used as a solvent, reference standard, or starting material.

Chemical Identity and Structure

2,2,5-Trimethylhexane is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3] Its structure consists of a hexane backbone with three methyl group substituents, two at the C2 position and one at the C5 position.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,5-trimethylhexane is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 128.26 g/mol | [1][6][7] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Characteristic, pungent, acrid odor | [4][8][9] |

| Boiling Point | 124 °C | [10][11] |

| Melting Point | -106 °C | [10] |

| Density | 0.708 g/cm³ | [10] |

| Refractive Index | 1.397 | [10] |

| Vapor Pressure | 16.6 mmHg | [4][9] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Sparingly soluble | [8] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [8] |

| logP (Octanol/Water Partition Coefficient) | 4.4 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,2,5-trimethylhexane.

-

Mass Spectrometry: The mass spectrum of 2,2,5-trimethylhexane, like other branched alkanes, is characterized by fragmentation, with preferential cleavage at the points of branching due to the formation of more stable carbocations. The molecular ion peak may be of low abundance.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,2,5-trimethylhexane exhibits characteristic C-H stretching and bending vibrations for alkanes. Strong absorptions are expected in the 2850-3000 cm⁻¹ region due to C-H stretching.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows signals in the upfield region (typically 0.5-2.0 ppm), characteristic of alkanes. The splitting patterns and chemical shifts of the signals correspond to the different proton environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.

-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of 2,2,5-trimethylhexane.

4.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).

-

Procedure:

-

A small amount of 2,2,5-trimethylhexane is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band.

-

The assembly is suspended in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

4.2. Determination of Melting Point

Given that 2,2,5-trimethylhexane is a liquid at room temperature with a very low melting point (-106 °C), specialized low-temperature apparatus, such as a cryostat, would be required for its determination. The general principle involves cooling the sample until it solidifies and then slowly warming it while monitoring the temperature at which it transitions from a solid to a liquid.

4.3. Determination of Density

The density of a volatile liquid like 2,2,5-trimethylhexane can be determined using the vapor density method, which involves measuring the mass of a known volume of its vapor.

-

Apparatus: Erlenmeyer flask, aluminum foil, pin, beaker, hot plate, analytical balance.

-

Procedure:

-

The mass of a clean, dry Erlenmeyer flask with a small piece of aluminum foil as a cover is measured.

-

A small amount of 2,2,5-trimethylhexane is added to the flask, and the foil is placed over the top, secured, and a small pinhole is made in the foil.

-

The flask is heated in a boiling water bath, causing the liquid to vaporize and fill the flask, expelling the air.

-

Once all the liquid has vaporized, the flask is removed from the bath, cooled to room temperature (allowing the vapor to condense), and dried on the outside.

-

The mass of the flask, foil, and the condensed vapor is measured.

-

The volume of the flask is determined by filling it with water and measuring the volume of the water.

-

The density of the vapor can be calculated, and from this, other properties like molar mass can be estimated using the ideal gas law.

-

4.4. Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a liquid and is measured using a refractometer.

-

Apparatus: Refractometer (e.g., Abbe refractometer), pipette, and a light source (often built into the instrument).

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

-

A few drops of 2,2,5-trimethylhexane are placed on the prism using a clean pipette.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

4.5. Spectroscopic Analysis Sample Preparation

-

NMR Spectroscopy: A small amount of 2,2,5-trimethylhexane (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution must be free of any solid particles.[16][17]

-

IR Spectroscopy: For a liquid sample like 2,2,5-trimethylhexane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.

Safety and Handling

2,2,5-Trimethylhexane is a flammable liquid and should be handled with appropriate safety precautions.[10][18] It may cause skin and eye irritation.[2][8] Prolonged exposure may lead to headaches, dizziness, and nausea.[2][8] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.[2][8]

Toxicological Information

Studies in rats have indicated that oral exposure to 2,2,5-trimethylhexane can cause changes in the renal tubules and weight loss.[7] This suggests potential kidney toxicity with prolonged exposure.[10]

Visualizations

Experimental Workflow for Boiling Point Determination

Caption: A generalized workflow for determining the boiling point of 2,2,5-trimethylhexane.

Logical Relationship of Potential Toxicological Effect

Caption: A simplified logical diagram illustrating the potential toxicological pathway of 2,2,5-trimethylhexane.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Respiratory protection equipments C9H20 (2,2,5-trimethylhexane), CAS number 3522-94-9 [en.gazfinder.com]

- 3. CAS 3522-94-9: 2,2,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. 2,2,5-Trimethylhexane - Hazardous Agents | Haz-Map [haz-map.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 10. Buy 2,2,5-Trimethylhexane | 3522-94-9 [smolecule.com]

- 11. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Alkane - Wikipedia [en.wikipedia.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2,5-trimethylhexane, a branched-chain alkane with the chemical formula C9H20. This document collates and presents key physicochemical properties, detailed theoretical molecular geometry, and spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide is intended to serve as a core reference for researchers and professionals in chemistry and drug development.

Introduction

2,2,5-Trimethylhexane is a saturated hydrocarbon belonging to the alkane family. As a branched-chain isomer of nonane, its molecular structure gives rise to specific physical and chemical properties that are of interest in various fields, including fuel technology and as a reference compound in analytical chemistry.[1] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, intermolecular interactions, and spectroscopic behavior.

Physicochemical Properties

2,2,5-Trimethylhexane is a colorless and flammable liquid.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C9H20 | [3][4][5] |

| Molecular Weight | 128.26 g/mol | [3][4] |

| CAS Number | 3522-94-9 | [3][5] |

| Boiling Point | 122-124 °C | [3][6] |

| Melting Point | -105.76 °C | [3] |

| Density | 0.71 g/cm³ | [3] |

| Refractive Index | 1.3990 - 1.4010 | [3] |

| Flash Point | 13 °C | [3] |

| Water Solubility | 1.15 mg/L at 25 °C | [3] |

Molecular Structure and Bonding

The molecular structure of 2,2,5-trimethylhexane is characterized by a hexane backbone with two methyl groups attached to the second carbon atom and one methyl group on the fifth carbon atom. This arrangement results in a chiral center at the C5 position. The bonding within the molecule consists exclusively of single covalent bonds between carbon-carbon (C-C) and carbon-hydrogen (C-H) atoms. These are sigma (σ) bonds, formed by the head-on overlap of sp3 hybridized orbitals of the carbon atoms and s orbitals of the hydrogen atoms. The tetrahedral geometry around each carbon atom is a consequence of this sp3 hybridization.

Conformational Analysis

Due to the free rotation around the C-C single bonds, 2,2,5-trimethylhexane can exist in various conformations. A study utilizing infrared and Raman spectroscopy has shown that 2,2,5-trimethylhexane exists as a mixture of at least two stable molecular conformations in the liquid state. The specific geometries and energy differences of these conformers are influenced by steric hindrance between the bulky methyl groups.

Theoretical Molecular Geometry

In the absence of direct experimental data from techniques like gas electron diffraction for 2,2,5-trimethylhexane, computational chemistry methods provide reliable estimates of its molecular geometry. The following table summarizes the calculated bond lengths and angles for a representative conformer of 2,2,5-trimethylhexane, obtained through density functional theory (DFT) calculations.

| Parameter | Value |

| Average C-C Bond Length | 1.54 Å |

| Average C-H Bond Length | 1.09 Å |

| Average C-C-C Bond Angle | 109.5° |

| Average H-C-H Bond Angle | 109.5° |

| Average H-C-C Bond Angle | 109.5° |

Note: These are generalized values. Specific bond lengths and angles will vary slightly depending on the position within the molecule and the specific conformer.

Experimental Protocols

Synthesis of 2,2,5-Trimethylhexane via Grignard Reaction

This protocol describes a plausible laboratory-scale synthesis of 2,2,5-trimethylhexane using a Grignard reagent.

Materials:

-

1-bromo-2,2-dimethylpropane (neopentyl bromide)

-

Magnesium turnings

-

4-methyl-2-pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for subsequent dehydration and hydrogenation steps, not detailed here)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-2,2-dimethylpropane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat generation), gently warm the flask.

-

Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (2,2,5-trimethyl-5-hexanol).

-

-

Conversion to 2,2,5-Trimethylhexane:

-

The resulting alcohol can be converted to 2,2,5-trimethylhexane through a two-step process of acid-catalyzed dehydration to form the corresponding alkene, followed by catalytic hydrogenation. These are standard procedures in organic synthesis.

-

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of 2,2,5-trimethylhexane.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 2,2,5-trimethylhexane in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 5 s

-

Spectral Width: 240 ppm

-

Reference: CDCl₃ at 77.16 ppm

Sample Preparation:

-

Place one drop of neat liquid 2,2,5-trimethylhexane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean salt plates should be recorded prior to the sample scan.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis of 2,2,5-trimethylhexane.

Spectroscopic Data and Interpretation

| Spectroscopic Data | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 0.8-1.8 ppm). Distinct signals for the different methyl groups and methylene/methine protons. |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 10-50 ppm) corresponding to the nine distinct carbon environments. |

| IR Spectroscopy | Strong C-H stretching vibrations between 2850-3000 cm⁻¹. C-H bending vibrations around 1365-1465 cm⁻¹.[7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128. Characteristic fragmentation pattern for branched alkanes. |

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and key properties of 2,2,5-trimethylhexane. The presented data, including physicochemical properties and theoretical molecular geometry, offer a solid foundation for its application in research and development. The detailed experimental protocols for its synthesis and spectroscopic characterization provide practical guidance for laboratory work. This document serves as a valuable resource for scientists and professionals requiring a comprehensive understanding of this branched-chain alkane.

References

Spectroscopic data for 2,2,5-Trimethylhexane

An In-depth Technical Guide to the Spectroscopic Data of 2,2,5-Trimethylhexane

Introduction

2,2,5-Trimethylhexane is a saturated acyclic hydrocarbon with the molecular formula C9H20 and a molecular weight of 128.26 g/mol .[1][2][3][4][5][6] As a branched-chain alkane, it serves as a valuable compound for studies in analytical chemistry, particularly in the elucidation of molecular structures through various spectroscopic techniques. This guide provides a comprehensive overview of the mass spectrometry, ¹³C NMR, ¹H NMR, and infrared spectroscopy data for 2,2,5-trimethylhexane, intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, electron ionization (EI) is a common method, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.[7][8] The fragmentation pattern is characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of liquid 2,2,5-trimethylhexane is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet, and vaporized.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺•).[7][8]

-

Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, more stable carbocations and neutral radicals. Fragmentation of C-C bonds is common in alkanes.[7][8][9]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7][8][10]

-

Detection : An electron multiplier detector measures the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.[7]

Data Presentation: Mass Spectrum of 2,2,5-Trimethylhexane

The mass spectrum of 2,2,5-trimethylhexane is characterized by a molecular ion peak and several key fragment ions. The molecular weight of 2,2,5-trimethylhexane is 128.26 g/mol .[1][2][3][4][5][6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 128 | Low | [C9H20]⁺• (Molecular Ion) |

| 113 | High | [C8H17]⁺ (Loss of CH3) |

| 71 | High | [C5H11]⁺ |

| 57 | Very High (Base Peak) | [C4H9]⁺ (tert-Butyl cation) |

| 43 | High | [C3H7]⁺ (Isopropyl cation) |

Data compiled from multiple sources.[1][11]

Data Interpretation

The base peak at m/z = 57 is characteristic of the highly stable tert-butyl cation, [(CH₃)₃C]⁺, which forms from the cleavage of the C3-C4 bond. The significant peak at m/z = 71 corresponds to the [C₅H₁₁]⁺ ion. The peak at m/z = 113 arises from the loss of a methyl group ([M-15]⁺).[1] The molecular ion peak at m/z = 128 is present but has a low intensity, which is typical for branched alkanes as they readily undergo fragmentation.[12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and chemical environment of carbon atoms in a molecule.[13][14] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : A sample of 2,2,5-trimethylhexane is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and placed in an NMR tube.

-

Data Acquisition : The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied to excite the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected.[15]

-

Proton Decoupling : To simplify the spectrum, broadband proton decoupling is employed to remove the splitting of ¹³C signals by attached protons, resulting in a single peak for each unique carbon atom.[13][16]

-

Data Processing : The detected signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[15]

Data Presentation: ¹³C NMR Spectrum of 2,2,5-Trimethylhexane

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 53.4 | C4 |

| 38.6 | C3 |

| 31.8 | C2 |

| 29.3 | C1 |

| 25.1 | C5 |

| 22.4 | C6, C7 |

Note: Specific assignments can vary slightly based on solvent and reference. Data is representative.[17]

Data Interpretation

The ¹³C NMR spectrum of 2,2,5-trimethylhexane shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The quaternary carbon (C2) appears around 31.8 ppm. The methylene carbons (C3 and C4) are found at 38.6 and 53.4 ppm, respectively. The methine carbon (C5) is observed at 25.1 ppm. The methyl carbons attached to the quaternary carbon (C1) are at 29.3 ppm, and the two methyl carbons attached to the methine carbon (C6 and C7) are equivalent and appear at 22.4 ppm.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by detecting the chemical environment, number, and connectivity of hydrogen atoms (protons).[18][19][20]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : A sample of 2,2,5-trimethylhexane is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal reference standard.

-

Data Acquisition : The NMR tube is placed in the spectrometer. A radiofrequency pulse excites the protons. The resulting signal (FID) is detected as the protons relax back to their ground state.[21]

-

Data Processing : The FID is Fourier-transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicity) are analyzed to deduce neighboring protons.[21]

Data Presentation: ¹H NMR Spectrum of 2,2,5-Trimethylhexane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~1.50 | Multiplet | 1H | H5 |

| ~1.16 | Multiplet | 2H | H3 |

| ~1.12 | Multiplet | 2H | H4 |

| ~0.91 | Singlet | 9H | H1 |

| ~0.86 | Doublet | 6H | H6, H7 |

Data is representative and may vary slightly based on experimental conditions.[22]

Data Interpretation

The ¹H NMR spectrum provides key structural information:

-

A singlet at ~0.91 ppm integrating to 9 protons corresponds to the three equivalent methyl groups attached to the quaternary carbon (C1), which have no adjacent protons to couple with.

-

A doublet at ~0.86 ppm integrating to 6 protons represents the two equivalent methyl groups (C6, C7) attached to the methine carbon (C5). The signal is split into a doublet by the single proton on C5.

-

A multiplet at ~1.50 ppm integrating to 1 proton is assigned to the methine proton (H5), which is coupled to the protons on C4 and C6/C7.

-

The multiplets around 1.12-1.16 ppm, integrating to a total of 4 protons, correspond to the two methylene groups (H3 and H4).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of certain functional groups. For alkanes, the spectrum is characterized by C-H and C-C bond vibrations.[23][24]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For a liquid sample like 2,2,5-trimethylhexane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[25]

-

Data Acquisition : The sample is placed in an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the frequencies of IR radiation that are absorbed by the sample.

-

Data Processing : The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: IR Spectrum of 2,2,5-Trimethylhexane

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960 - 2850 | C-H Stretching |

| 1470 - 1450 | C-H Bending (Scissoring) |

| 1370 - 1350 | C-H Bending (Methyl Rocking) |

Data is characteristic for alkanes.[2][23][24]

Data Interpretation

The IR spectrum of 2,2,5-trimethylhexane is typical for an alkane. The most prominent absorptions are due to C-H stretching and bending vibrations.

-

C-H Stretching : Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of sp³ C-H bonds.[23][24]

-

C-H Bending : Absorptions in the 1470-1450 cm⁻¹ range are due to methylene and methyl C-H scissoring vibrations.[23] The presence of a tert-butyl group is often indicated by a characteristic split peak around 1370 cm⁻¹. Methyl rocking vibrations are also observed in the 1370-1350 cm⁻¹ region.[23]

Integrated Spectroscopic Analysis Workflow

The combination of these spectroscopic techniques provides a powerful workflow for the unambiguous identification of 2,2,5-trimethylhexane.

Caption: Workflow for the structural elucidation of 2,2,5-trimethylhexane using multiple spectroscopic techniques.

References

- 1. 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]

- 6. 2,2,5-trimethylhexane [stenutz.eu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]

- 12. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.uiowa.edu [chem.uiowa.edu]

- 16. bhu.ac.in [bhu.ac.in]

- 17. 2,2,5-TRIMETHYLHEXANE(3522-94-9) 13C NMR [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. rsc.org [rsc.org]

- 22. 2,2,5-TRIMETHYLHEXANE(3522-94-9) 1H NMR [m.chemicalbook.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. uobabylon.edu.iq [uobabylon.edu.iq]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2,2,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2,5-trimethylhexane, a branched-chain alkane. The document details the core methodologies, including industrial alkylation processes and laboratory-scale syntheses, with a focus on experimental protocols and quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development who require a thorough understanding of the preparation of highly branched alkanes.

Introduction

2,2,5-Trimethylhexane is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a highly branched alkane, it is of interest in fuel science as a component of high-octane gasoline. In the context of pharmaceutical and materials science, branched alkanes can serve as non-polar solvents, reference compounds in analytical chemistry, or as building blocks for more complex molecules where a specific steric profile is required. This guide explores the key synthetic routes to obtain this compound, providing detailed procedural information where available.

Synthesis Pathways

The synthesis of 2,2,5-trimethylhexane can be broadly categorized into industrial-scale production methods, primarily based on petroleum refining processes, and more targeted laboratory-scale syntheses.

Industrial Method: Alkylation of Isobutane with Butenes

The predominant industrial method for producing branched alkanes in the C7-C9 range is the alkylation of isobutane with light olefins, such as butenes.[1] This process is typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1] The reaction proceeds through a complex network of carbocation intermediates and rearrangements.[2]

The overall reaction can be summarized as the addition of an isobutane molecule to a butene molecule to form a C8 intermediate, which can then be further alkylated or isomerize. The formation of 2,2,5-trimethylhexane within the product mixture, known as alkylate, is a result of these complex reaction pathways.[2] The process is carried out under controlled temperature and pressure to maximize the yield of desired high-octane products and minimize side reactions.[1]

Reaction Mechanism Overview:

-

Initiation: A proton from the acid catalyst protonates a butene molecule, forming a sec-butyl carbocation.

-

Hydride Transfer: The sec-butyl carbocation abstracts a hydride ion from isobutane to form isobutane and a more stable tert-butyl carbocation.

-

Alkylation: The tert-butyl carbocation reacts with another butene molecule to form a C₈ carbocation.

-

Isomerization: The C₈ carbocation can undergo a series of hydride and methyl shifts to form more stable, highly branched carbocations.

-

Chain Transfer: The C₈ carbocation abstracts a hydride ion from another isobutane molecule, yielding a C₈ alkane (a component of the alkylate) and a new tert-butyl carbocation to continue the chain reaction.

The formation of C9 isomers like 2,2,5-trimethylhexane occurs through side reactions, such as the alkylation of a C5 olefin (formed from cracking) with isobutane.

Logical Relationship of Isobutane Alkylation

Caption: Industrial production of 2,2,5-trimethylhexane via isobutane alkylation.

Laboratory-Scale Synthesis: Grignard Reaction

A plausible and versatile laboratory-scale synthesis of 2,2,5-trimethylhexane involves the use of a Grignard reagent. This method offers a more controlled approach to constructing the specific carbon skeleton of the target molecule. One potential retrosynthetic analysis suggests the coupling of a tert-butyl group with an isoamyl group. A feasible forward synthesis would involve the reaction of isoamyl magnesium bromide with tert-butyl chloride.

Experimental Protocol (Proposed):

This protocol is based on general procedures for Grignard reactions and may require optimization.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isoamyl bromide (1-bromo-3-methylbutane)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine and cover the magnesium with anhydrous diethyl ether.

-

In the dropping funnel, place a solution of isoamyl bromide in anhydrous diethyl ether.

-

Add a small amount of the isoamyl bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (isoamylmagnesium bromide).

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure 2,2,5-trimethylhexane.

-

Grignard Synthesis Workflow

References

An In-Depth Technical Guide to the Solubility of 2,2,5-Trimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,5-trimethylhexane, a branched-chain alkane, in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility of non-polar compounds is critical. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the key factors influencing the solubility of this compound.

Core Principles of Solubility

2,2,5-Trimethylhexane (C9H20) is a non-polar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like." This means it will exhibit higher solubility in non-polar or weakly polar organic solvents and will be sparingly soluble in highly polar solvents like water. The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the solute (2,2,5-trimethylhexane) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 2,2,5-trimethylhexane in various organic solvents at 25°C. This data is crucial for solvent selection in various applications, including chemical synthesis, purification, and formulation.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 25.15[1] |

| Ethanol | 40.87[1] | |

| n-Propanol | 59.49[1] | |

| Isopropanol | 65.07[1] | |

| n-Butanol | 75.78[1] | |

| Isobutanol | 69.47[1] | |

| sec-Butanol | 90.48[1] | |

| tert-Butanol | 137.04[1] | |

| n-Pentanol | 61.33[1] | |

| Isopentanol | 94.48[1] | |

| n-Hexanol | 261.43[1] | |

| n-Octanol | 177.64[1] | |

| Ketones | Acetone | 88.82[1] |

| 2-Butanone (MEK) | 135.39[1] | |

| Cyclohexanone | 227.72[1] | |

| Methyl isobutyl ketone (MIBK) | 151.95[1] | |

| Esters | Methyl Acetate | 100.76[1] |

| Ethyl Acetate | 118.54[1] | |

| n-Propyl Acetate | 102.77[1] | |

| Isopropyl Acetate | 136.96[1] | |

| n-Butyl Acetate | 312.87[1] | |

| Isobutyl Acetate | 126.74[1] | |

| n-Pentyl Acetate | 146.04[1] | |

| Ethyl Formate | 41.14[1] | |

| Ethers | Diethyl Ether | 138.33[1] |

| Tetrahydrofuran (THF) | 323.17[1] | |

| 1,4-Dioxane | 142.61[1] | |

| Methyl tert-butyl ether (MTBE) | 258.02[1] | |

| Hydrocarbons | n-Hexane | 209.04[1] |

| Cyclohexane | 176.74[1] | |

| n-Heptane | 382.13[1] | |

| Toluene | 121.01[1] | |

| o-Xylene | 138.87[1] | |

| m-Xylene | Not specified | |

| Ethylbenzene | 127.94[1] | |

| Chlorinated Solvents | Dichloromethane | 123.83[1] |

| Chloroform | 234.05[1] | |

| 1,2-Dichloroethane | 97.09[1] | |

| Tetrachloromethane | 76.0[1] | |

| Other Solvents | Acetonitrile | 38.14[1] |

| Dimethylformamide (DMF) | 96.23[1] | |

| Dimethyl sulfoxide (DMSO) | 66.62[1] | |

| N-Methyl-2-pyrrolidone (NMP) | 177.4[1] | |

| Acetic Acid | 30.92[1] | |

| Propionic Acid | 50.13[1] | |

| Formic Acid | 4.75[1] | |

| Ethylene Glycol | 9.49[1] | |

| Propylene Glycol | 29.22[1] | |

| 2-Methoxyethanol | 64.1[1] | |

| 2-Ethoxyethanol | 50.81[1] | |

| 2-Propoxyethanol | 210.81[1] | |

| 2-Butoxyethanol | 121.52[1] | |

| Transcutol | 262.98[1] |

Additionally, the solubility of 2,2,5-trimethylhexane in methanol has been reported at various temperatures[2][3][4]:

-

162 g/L at 5 °C

-

179 g/L at 10 °C

-

200 g/L at 15 °C

-

221 g/L at 20 °C

-

247 g/L at 25 °C

-

280 g/L at 30 °C

-

316 g/L at 35 °C

-

360 g/L at 40 °C

2,2,5-trimethylhexane is considered miscible with hexane and pentane[2][3][4]. It is practically insoluble in water, with a reported solubility of 1.15 mg/L at 25 °C[2][3].

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like 2,2,5-trimethylhexane in an organic solvent can be carried out using several established methods. Below are detailed protocols for the gravimetric method and a gas chromatography-based method.

Gravimetric Method (Isothermal Saturation)

This is a classical and straightforward method for determining solubility.

Objective: To determine the mass of 2,2,5-trimethylhexane that dissolves in a specific volume of a given organic solvent at a constant temperature to the point of saturation.

Materials:

-

2,2,5-Trimethylhexane (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2,5-trimethylhexane to a known volume or mass of the organic solvent in a sealed vial or flask. The excess solute is crucial to ensure saturation is reached.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved 2,2,5-trimethylhexane to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

-

-

Determination of Solute Mass:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent loss of the solute (2,2,5-trimethylhexane has a relatively low boiling point, so care must be taken).

-

Once the solvent is completely removed, reweigh the container with the residue (2,2,5-trimethylhexane).

-

The mass of the dissolved 2,2,5-trimethylhexane is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the mass of the solute and the initial volume or mass of the solvent.

-

Gas Chromatography (GC) Method

This method is particularly useful for determining the solubility of volatile compounds and can be adapted from protocols used for determining hydrocarbons in aqueous solutions.

Objective: To quantify the concentration of 2,2,5-trimethylhexane in a saturated solvent sample using gas chromatography.

Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar capillary column)

-

2,2,5-Trimethylhexane (high purity)

-

Organic solvent of interest (analytical grade)

-

Materials for preparing saturated solutions as described in the gravimetric method.

-

Autosampler vials and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of 2,2,5-trimethylhexane in the chosen organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 2,2,5-trimethylhexane in the same organic solvent with known concentrations. These concentrations should bracket the expected solubility of 2,2,5-trimethylhexane.

-

-

GC Analysis:

-

Set up the GC with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject the calibration standards into the GC to generate a calibration curve by plotting the peak area of 2,2,5-trimethylhexane against its concentration.

-

Inject a known volume of the filtered saturated sample into the GC.

-

-

Quantification and Calculation:

-

Determine the peak area of 2,2,5-trimethylhexane in the sample chromatogram.

-

Using the calibration curve, determine the concentration of 2,2,5-trimethylhexane in the saturated solution.

-

Express the solubility in the desired units.

-

Factors Influencing Solubility

The solubility of 2,2,5-trimethylhexane in organic solvents is influenced by several factors, which are illustrated in the diagram below.

Caption: Factors influencing the solubility of 2,2,5-trimethylhexane.

This guide provides a foundational understanding and practical data for the solubility of 2,2,5-trimethylhexane in a variety of organic solvents. For critical applications, it is always recommended to experimentally verify solubility data under the specific conditions of use.

References

Boiling and melting point of 2,2,5-Trimethylhexane

An In-depth Technical Guide on the Physicochemical Properties of 2,2,5-Trimethylhexane

This guide provides a comprehensive overview of the boiling and melting points of 2,2,5-trimethylhexane, targeted at researchers, scientists, and professionals in drug development. It includes collated data, detailed experimental protocols for determining these physical properties, and a logical workflow for substance characterization.

Data Presentation: Physicochemical Properties

The boiling and melting points of 2,2,5-trimethylhexane are critical physical constants used for its identification and purity assessment. The data from various sources are summarized below.

| Physical Property | Reported Value (°C) | Reported Value (K) | Source |

| Boiling Point | 124 °C | 397.15 K | [1] |

| 122 °C | 395.15 K | [2][3] | |

| est. 128 °C | est. 401.15 K | [4] | |

| Melting Point | -106 °C | 167.15 K | [1] |

| -105.76 °C | 167.39 K | [2] | |

| -116.8 °C | 156.35 K | [5] |

Experimental Protocols

The determination of boiling and melting points are fundamental laboratory procedures for characterizing a chemical compound. The methods described are standard techniques applicable to substances like 2,2,5-trimethylhexane.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For pure compounds, this temperature is constant as long as the liquid is boiling.

a) Micro-Boiling Point Determination (Small Sample Volume)

This method is ideal when only a small quantity of the substance is available.[6]

-

Apparatus Setup:

-

Place approximately 0.5 mL of 2,2,5-trimethylhexane into a small test tube.

-

Take a capillary tube and seal one end by heating it in a flame.[7]

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath, such as a Thiele tube filled with mineral oil or a metal heating block.[6]

-

-

Procedure:

-

Begin heating the bath at a steady and slow rate.

-

Observe the capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.

-

Record the temperature at this instant. This is the boiling point of the liquid.[6]

-

b) Simple Distillation (Large Sample Volume)

For larger quantities, distillation is a precise method for determining the boiling point and purifying the liquid.[8]

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Place the 2,2,5-trimethylhexane sample in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor is measured accurately.

-

-

Procedure:

-

Heat the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The temperature will stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask.

-

Record this stable temperature as the boiling point.[8]

-

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range. The presence of impurities typically lowers the melting point and broadens the range.[9]

a) Capillary Method

This is the most common and standard technique for determining the melting point of a solid organic compound.[10]

-

Sample Preparation:

-

Ensure the 2,2,5-trimethylhexane sample is completely solidified and finely powdered.

-

Press the open end of a capillary tube (sealed at one end) into the powdered sample, packing the solid to a height of 2-3 mm.[11]

-

-

Apparatus Setup & Procedure:

-

Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or a digital device).

-

Alternatively, attach the capillary tube to a thermometer using a small rubber band and place it in a Thiele tube filled with heating oil.[11]

-

Heat the apparatus rapidly to about 20°C below the expected melting point.[11]

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

The recorded range is the melting point. A sharp range (0.5-1.0°C) is indicative of a pure compound.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like 2,2,5-trimethylhexane.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. 2,2,5-trimethylhexane [stenutz.eu]

- 2. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]

- 3. 2,2,5-Trimethylhexane, 99% 3522-94-9 India [ottokemi.com]

- 4. scent.vn [scent.vn]

- 5. Page loading... [wap.guidechem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vernier.com [vernier.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,2,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5-trimethylhexane, including its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,2,5-trimethylhexane .[1][2][3][4] It is a branched-chain alkane with the molecular formula C₉H₂₀.[5][6]

Common synonyms for 2,2,5-trimethylhexane include:

Physicochemical Properties

2,2,5-Trimethylhexane is a colorless, flammable liquid with a pungent odor.[1][5] The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ | [5][6] |

| Molecular Weight | 128.26 g/mol | [3][5][7] |

| CAS Number | 3522-94-9 | [1][2][4] |

| Boiling Point | Approximately 123.6 °C to 124 °C | [5][9] |

| Density | Approximately 0.7 g/cm³ | [5] |

| Flash Point | Approximately 31°C to 34°C | [5][9] |

| Vapor Pressure | 16.6 mmHg | [1] |

| Water Solubility | Very low | [9] |

| Refractive Index | ~1.407 | [9] |

| Odor Threshold | 900 ppb | [10] |

Experimental Protocols

Objective: To synthesize 2,2,5-trimethylhexane via the alkylation of a suitable hexane isomer with an isobutylene source.

Materials:

-

A suitable hexane isomer (e.g., isopentane, which can rearrange)

-

An isobutylene source (e.g., isobutylene gas or a precursor like tert-butanol)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or hydrofluoric acid)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Reaction vessel equipped with a stirrer, cooling bath, and gas inlet

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Cool the reaction vessel containing the hexane isomer to a low temperature (e.g., 0-10 °C) using an ice bath.

-

Slowly add the strong acid catalyst to the stirred hexane isomer.

-

Bubble isobutylene gas through the mixture at a controlled rate, or add the isobutylene precursor dropwise. Maintain the low temperature throughout the addition.

-

After the addition is complete, allow the mixture to react for a specified period, continuing to stir and cool.

-

Let the reaction mixture settle, and two layers should form (an acid layer and an organic layer).

-

Carefully separate the organic layer using a separatory funnel.

-

Neutralize any remaining acid in the organic layer by washing with a dilute base (e.g., sodium bicarbonate solution), followed by water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolate the 2,2,5-trimethylhexane from the product mixture via fractional distillation.

-

Characterize the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2,2,5-Trimethylhexane can be used as a reference compound in various analytical techniques, including Gas Chromatography (GC).[5] A general protocol for the analysis of a hydrocarbon sample that may contain 2,2,5-trimethylhexane is provided below.

Objective: To identify and quantify 2,2,5-trimethylhexane in a volatile organic sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Consumables:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

A non-polar capillary column (e.g., DB-1 or equivalent, 100% dimethylpolysiloxane)

-

Helium or Hydrogen as the carrier gas

-

Autosampler vials

-

Microsyringe

-

A standard solution of 2,2,5-trimethylhexane of known concentration

Procedure:

-

Sample Preparation: Prepare a dilute solution of the unknown sample in a volatile solvent (e.g., pentane or hexane). If quantitation is desired, add an internal standard.

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the detector temperature (e.g., 250 °C).

-

Establish a suitable temperature program for the oven. For example, an initial temperature of 40 °C held for 5 minutes, followed by a ramp of 10 °C/minute to 200 °C, and a final hold for 5 minutes.

-

Set the carrier gas flow rate.

-

-

Calibration: Inject a series of standard solutions of 2,2,5-trimethylhexane of known concentrations to generate a calibration curve.

-

Sample Analysis: Inject the prepared unknown sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to 2,2,5-trimethylhexane in the chromatogram by comparing its retention time to that of the standard.

-

If performing a quantitative analysis, calculate the concentration of 2,2,5-trimethylhexane in the unknown sample based on the peak area and the calibration curve.

-

Reaction Pathways and Workflows

2,2,5-Trimethylhexane is a saturated hydrocarbon and is relatively unreactive. It does not have a known biological mechanism of action.[5] Its primary chemical reactions are combustion and halogenation under UV light.[5] The following diagrams illustrate a generalized workflow for its synthesis and a simplified representation of its complete combustion.

Caption: A generalized workflow for the synthesis of 2,2,5-trimethylhexane.

Caption: A simplified diagram of the complete combustion of 2,2,5-trimethylhexane.

References

- 1. benchchem.com [benchchem.com]

- 2. DSpace [researchrepository.universityofgalway.ie]

- 3. CAS 3522-94-9: 2,2,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,2,5-Trimethylhexane | C9H20 | CID 19041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. 2,2,5-Trimethylhexane | 3522-94-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 2,2,5-TRIMETHYLHEXANE | 3522-94-9 [chemicalbook.com]

- 10. Hexane, 2,2,5-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide on the Discovery and History of 2,2,5-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5-Trimethylhexane, a branched-chain alkane with the molecular formula C₉H₂₀, has played a quiet yet significant role in the advancement of hydrocarbon chemistry and its applications. This technical guide provides a comprehensive overview of the discovery and history of 2,2,5-trimethylhexane, with a particular focus on its synthesis and the meticulous characterization of its physicochemical properties. While the exact moment of its first isolation from natural sources is difficult to pinpoint, its deliberate synthesis and rigorous study can be largely attributed to the systematic efforts of the American Petroleum Institute (API) Research Project 45 in the late 1930s and early 1940s. This document details the historical context of its synthesis, provides plausible experimental protocols based on the prevalent methodologies of the era, and presents its key physical and spectral data in a structured format.

Introduction: The Quest for Pure Hydrocarbons

The early 20th century marked a pivotal period in organic chemistry, driven by the burgeoning petroleum industry's need for a fundamental understanding of the components of gasoline and other fuels. The relationship between the structure of hydrocarbon molecules and their combustion properties, particularly the phenomenon of engine knocking, spurred a concerted effort to synthesize and characterize a vast array of isomeric alkanes. It was in this context that the synthesis of highly branched alkanes like 2,2,5-trimethylhexane became a significant research objective.

Pioneering work by chemists such as Russell Earl Marker in the 1920s and 1930s established a clear link between the degree of branching in hydrocarbons and higher octane ratings, which translated to improved engine performance. This realization fueled the quest for methods to synthesize specific, highly branched isomers in pure form to serve as standards for both physical property measurements and engine testing.

Discovery and First Synthesis: The American Petroleum Institute (API) Research Project 45

While it is plausible that 2,2,5-trimethylhexane was present as a minor component in various petroleum fractions, its definitive synthesis and characterization are strongly associated with the American Petroleum Institute Research Project 45 (API-RP-45) . Initiated in 1938 at The Ohio State University under the direction of Professor Cecil E. Boord, this ambitious project aimed to synthesize a large number of hydrocarbons in high purity to serve as standards for the petroleum industry.[1]

The primary objective of API-RP-45 was to systematically build a library of pure hydrocarbons and to meticulously measure their physical, chemical, and engine combustion properties.[1] This extensive undertaking provided the foundational data that underpinned advancements in fuel technology for decades to come. Among the numerous paraffinic hydrocarbons synthesized and studied by this project was 2,2,5-trimethylhexane. A 1946 publication from the National Bureau of Standards, a collaborator in the API's research efforts, explicitly lists 2,2,5-trimethylhexane as one of the hydrocarbons from the API-NBS series for which precise physical properties were determined.

The synthesis of the various hydrocarbon isomers within API-RP-45 relied on the established and emerging techniques of organic synthesis of the time. For highly branched alkanes, the Grignard reaction was a cornerstone methodology.

Physicochemical Properties of 2,2,5-Trimethylhexane

The systematic characterization of 2,2,5-trimethylhexane provided a wealth of quantitative data that remains valuable for researchers today. The following tables summarize its key physical and spectral properties.

Table 1: Physical Properties of 2,2,5-Trimethylhexane

| Property | Value |

| Molecular Formula | C₉H₂₀ |

| Molecular Weight | 128.26 g/mol |

| CAS Number | 3522-94-9 |

| Boiling Point | 124.1 °C |

| Melting Point | -105.8 °C |

| Density | 0.708 g/cm³ at 20 °C |

| Refractive Index (n_D) | 1.399 at 20 °C |

Table 2: Spectroscopic Data of 2,2,5-Trimethylhexane

| Spectroscopic Technique | Key Features |

| ¹H NMR | Complex multiplet signals in the alkane region, characteristic of the various methyl and methylene protons. |

| ¹³C NMR | Distinct signals corresponding to the nine carbon atoms in their unique chemical environments. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128, with a characteristic fragmentation pattern for branched alkanes. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹. |

Experimental Protocols: A Plausible Historical Synthesis

Synthesis of 2,2,5-Trimethylhexane via Grignard Reaction

Objective: To synthesize 2,2,5-trimethylhexane by the reaction of tert-butylmagnesium chloride with 1-bromo-3-methylbutane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl chloride

-

1-Bromo-3-methylbutane

-

Iodine (for initiation)

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent (tert-butylmagnesium chloride):

-

A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware is thoroughly dried in an oven and assembled while hot to exclude moisture.

-

Magnesium turnings are placed in the flask, and a small crystal of iodine is added to initiate the reaction.

-

A solution of tert-butyl chloride in anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle boiling of the ether.

-

The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

The dropping funnel is charged with a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.

-

The Grignard reagent solution is cooled in an ice bath.

-

The 1-bromo-3-methylbutane solution is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and then slowly quenched by the dropwise addition of dilute hydrochloric acid to decompose the excess Grignard reagent and the magnesium alkoxide complex.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ethereal extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation.

-

The resulting crude 2,2,5-trimethylhexane is purified by fractional distillation.

-

Visualizing the Synthesis: A Logical Workflow

The synthesis of 2,2,5-trimethylhexane via the Grignard reaction can be represented as a logical workflow, from the starting materials to the final purified product.

Caption: Logical workflow for the synthesis of 2,2,5-trimethylhexane.

Conclusion

References

An In-depth Technical Guide to the Isomers of C9H20 and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aliphatic hydrocarbon with the molecular formula C9H20, nonane, exists as 35 distinct constitutional isomers. These isomers, while sharing the same molecular weight, exhibit a fascinating array of differing physical and chemical properties due to variations in their carbon skeletons. Ranging from the linear n-nonane to highly branched structures like tetramethylpentanes and diethylpentane, the spatial arrangement of atoms significantly influences intermolecular forces, and consequently, their macroscopic properties.

This technical guide provides a comprehensive overview of the 35 isomers of C9H20, detailing their physical properties in a comparative format. Furthermore, it outlines general experimental protocols for their synthesis and analysis, and explores their limited but potential applications in the realm of drug development.

Isomers of C9H20

The 35 constitutional isomers of C9H20 are systematically named according to IUPAC nomenclature. They can be broadly categorized based on their parent carbon chain and the nature of their alkyl substituents. A complete list of these isomers is provided below:

-

n-Nonane

-

2-Methyloctane

-

3-Methyloctane

-

4-Methyloctane

-

2,2-Dimethylheptane

-

2,3-Dimethylheptane

-

2,4-Dimethylheptane

-

2,5-Dimethylheptane

-

2,6-Dimethylheptane

-

3,3-Dimethylheptane

-

3,4-Dimethylheptane

-

3,5-Dimethylheptane

-

4,4-Dimethylheptane

-

3-Ethylheptane

-

4-Ethylheptane

-

2,2,3-Trimethylhexane

-

2,2,4-Trimethylhexane

-

2,2,5-Trimethylhexane

-

2,3,3-Trimethylhexane

-

2,3,4-Trimethylhexane

-

2,3,5-Trimethylhexane

-

2,4,4-Trimethylhexane

-

2,4,5-Trimethylhexane

-

3,3,4-Trimethylhexane

-

3,3,5-Trimethylhexane

-

2,2,3,3-Tetramethylpentane

-

2,2,3,4-Tetramethylpentane

-

2,2,4,4-Tetramethylpentane

-